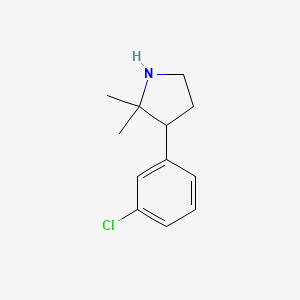

3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

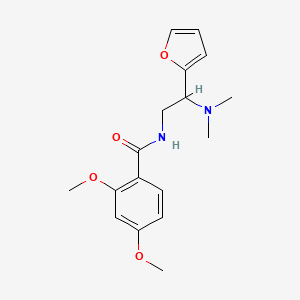

The compound “3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine” is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a chlorophenyl group attached to it, which could potentially influence its chemical properties and biological activity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could impact its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen

Novel Receptor Agonists

Research on similar compounds has led to the discovery of nonpeptidic agonists for specific receptors. For instance, Croston et al. (2002) identified a nonpeptidic agonist for the urotensin-II receptor, highlighting its potential as a pharmacological research tool and a drug lead. This study underscores the importance of structurally related compounds in the discovery of new therapeutic agents and their role in elucidating receptor function (Croston et al., 2002).

Luminescent Agents for Biological Imaging

Amoroso et al. (2008) explored the application of a chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent. This compound accumulates in mitochondria, showcasing its utility for specific targeting in fluorescence microscopy. Such research highlights the potential for structurally similar compounds to serve as tools in biological imaging and cellular studies (Amoroso et al., 2008).

Photodegradation Studies for Environmental Applications

Liu et al. (2012) investigated the photochemical behavior of a nitrogen heterocycle substituted isoxazolidine compound, revealing insights into its degradation pathways under different irradiation conditions. Studies like this are crucial for understanding the environmental impact of chemical compounds and developing strategies for their decomposition (Liu et al., 2012).

Advanced Materials and Photophysics

Research into the synthesis, optical properties, and protonation of chlorophyll derivatives has been conducted by Yamamoto and Tamiaki (2015). Their work on chlorophyll-a derivatives provides insights into the intramolecular π-conjugation effects and their applications in developing novel materials with specific optical properties (Yamamoto & Tamiaki, 2015).

Catalysis and Polymer Synthesis

Kim et al. (2018) focused on catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride. Their findings on the efficiency of different catalyst systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) demonstrate the relevance of chemical compounds in catalysis and materials science (Kim et al., 2018).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .

Mode of Action

Cccp, a similar compound, acts as an ionophore, reducing the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Cccp, a similar compound, disrupts the mitochondrial electron transport chain, leading to a decrease in atp production .

Pharmacokinetics

Most sulfonamides, a class of compounds to which this compound may belong, are readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

Cccp, a similar compound, causes the gradual destruction of living cells and death of the organism . It also disrupts lysosomal degradation during autophagy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-2,2-dimethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEIEZYYRWYWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)